3-(1-甲基-1H-苯并咪唑-2-基)-丙醇

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1-methylimidazole with compounds like epichlorohydrin, leading to intermediates such as 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, which can further react with phosphines to produce various complexes (Aydemir et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives and their complexes can be elucidated through techniques like X-ray crystallography, NMR, IR spectroscopy, and elemental analysis. For example, the structure of certain ionic compounds has been determined by X-ray single crystal diffraction studies, revealing detailed insights into their molecular geometry and bonding patterns (Aydemir et al., 2014).

Chemical Reactions and Properties

Benzimidazole derivatives participate in a variety of chemical reactions, forming complexes with metals such as Ru(II) and exhibiting catalytic activities, such as in the transfer hydrogenation of ketones, demonstrating their versatility and reactivity (Aydemir et al., 2014).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and crystallinity, can significantly affect their chemical behavior and applications. These properties are typically characterized through techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with different reagents, and photophysical properties, are crucial for understanding the behavior of benzimidazole derivatives. For instance, the electronic structure, including HOMO-LUMO interactions, can be investigated through DFT calculations to predict reactivity and stability (El Foujji et al., 2021).

科学研究应用

DNA相互作用和细胞应用

苯并咪唑衍生物,如Hoechst 33258,以其结合双链DNA小沟的能力而闻名,对AT富集序列具有特异性。这些化合物在细胞生物学中被广泛应用于DNA染色,能够在植物细胞中实现染色体和细胞核的可视化。它们的特性还有助于它们在放射防护和拓扑异构酶抑制剂中的使用,突显了它们作为合理药物设计的起点以及研究DNA结合机制的潜力(Issar & Kakkar, 2013)。

化学变异性和生物活性

苯并咪唑及其类似物的化学多样性,如2,6-双(苯并咪唑-2-基)-吡啶,支撑着广泛的生物和电化学活性。对这些化合物的评论突出了它们在不同化学领域的应用,包括它们在形成具有显著光谱、结构和磁性特性的复杂化合物中的作用。这种变异性表明了对未知类似物的潜在探索,包括可能与3-(1-甲基-1H-苯并咪唑-2-基)-丙醇相关的类似物(Boča, Jameson, & Linert, 2011)。

药理学意义

苯并咪唑衍生物展示了广泛的药理活性,在药物化学中至关重要。它们是许多具有抗菌、抗病毒、抗糖尿病、抗癌症和抗炎性特性的治疗剂的组成部分。曼尼希反应被强调为生产苯并咪唑的N-甲基衍生物的关键合成途径,表明了这种支架的化学灵活性和治疗重要性(Vasuki et al., 2021)。

抗真菌和驱虫应用

苯并咪唑杀菌剂通过结合到微管蛋白图宾而作为微管组装的特异性抑制剂,微管是细胞分裂的关键蛋白。这种机制在农业和兽医医学中得到利用,并用于实验性癌症化疗。苯并咪唑在真菌细胞生物学研究中的作用进一步突显了它们在研究微管功能和组织中的实用性,有助于我们理解细胞分裂和信号通路(Davidse, 1986)。

作用机制

Target of Action

This compound is part of a collection of unique chemicals provided for early discovery researchers . The exact biological targets and their roles are yet to be determined.

Mode of Action

Like other benzimidazole derivatives, it may interact with its targets by forming hydrogen bonds and aromatic interactions .

Biochemical Pathways

Benzimidazole derivatives have been known to interact with various biochemical pathways, but the specific pathways for this compound need further investigation .

属性

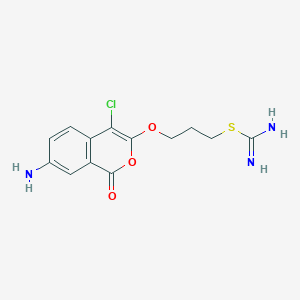

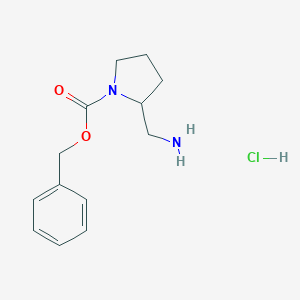

IUPAC Name |

3-(1-methylbenzimidazol-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-10-6-3-2-5-9(10)12-11(13)7-4-8-14/h2-3,5-6,14H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIWBBQMDHDFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404550 | |

| Record name | 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol | |

CAS RN |

116040-91-6 | |

| Record name | 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)